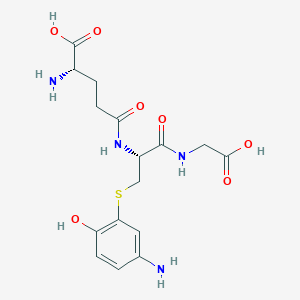

7-Oxo-7-(phenylamino)heptanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

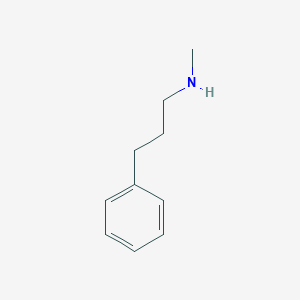

7-Oxo-7-(phenylamino)heptanoic acid is a compound of significant interest in the field of chemistry due to its unique structural properties. The compound has been studied for its crystal structure and has potential applications in various chemical syntheses and reactions.

Synthesis Analysis

The synthesis of 7-Oxo-7-(phenylamino)heptanoic acid and related compounds has been a subject of research. In one study, the key step involved the formation of a β-lactam ring, demonstrating the complexity and intricacy of synthesizing such compounds (Chiba et al., 1985).

Molecular Structure Analysis

The molecular structure of 7-Oxo-7-(phenylamino)heptanoic acid has been elucidated through crystallographic studies. These studies have revealed hydrogen-bond networks similar to those found in other structurally related compounds (Feeder & Jones, 1994).

Chemical Reactions and Properties

Chemical reactions involving 7-Oxo-7-(phenylamino)heptanoic acid are diverse. For instance, its derivatives have been synthesized and characterized, showing potential for antitumor activities (Li et al., 2001). Also, the compound's reaction with Brønsted acids has been studied, revealing its reactivity towards such acids and the formation of various products under different conditions (Maggiani et al., 1999).

Physical Properties Analysis

The physical properties of 7-Oxo-7-(phenylamino)heptanoic acid, such as melting point, solubility, and crystal structure, have been analyzed in various studies. The crystallographic analysis provides insights into the compound's physical structure and stability (Feeder & Jones, 1994).

Chemical Properties Analysis

The chemical properties of 7-Oxo-7-(phenylamino)heptanoic acid, such as reactivity, stability, and chemical interactions, have been the focus of several studies. Its synthesis and the formation of various derivatives highlight its chemical versatility and potential for applications in different chemical reactions (Chiba et al., 1985).

Applications De Recherche Scientifique

Crystal Structure Analysis

The crystal structure of 7-oxo-7-(phenylamino)heptanoic acid has been determined, revealing hydrogen-bond networks similar to those found in related compounds. This research aids in understanding molecular interactions and structural properties of related compounds (Feeder & Jones, 1994).

Synthesis of β-Lactam Ring Structures

The compound has been used in the synthesis of 7-oxo-4-thia-1-azabicyclo[3.2.0]heptane, which is a basic skeleton of penicillins. This synthesis demonstrates its potential in creating frameworks for antibiotic drugs (Chiba et al., 1985).

Biological Activity Studies

7-Oxo-7-(phenylamino)heptanoic acid and its derivatives have been studied for their potential biological activities. For instance, tetraphenylantimony derivatives of exo-7-oxa-bicyclo[2,2,1]heptane(ene)-3-arylamide-2-acid, a related compound, have shown antitumor activities in vitro (Li et al., 2001).

Role in Chemical Synthesis

The compound has been utilized in various chemical syntheses, such as in the preparation of ω-Oxo amino acids and trans-5-substituted proline derivatives. These syntheses contribute to the development of new compounds and materials for different applications (Salih et al., 2016).

Pharmaceutical Development

Its derivatives have been designed and synthesized as inhibitors for cysteine proteases, demonstrating potential applications in pharmaceutical development (Zhou et al., 2002).

Propriétés

IUPAC Name |

7-anilino-7-oxoheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12(9-5-2-6-10-13(16)17)14-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZWAOUERANOLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429493 |

Source

|

| Record name | 7-OXO-7-(PHENYLAMINO)HEPTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Oxo-7-(phenylamino)heptanoic acid | |

CAS RN |

160777-08-2 |

Source

|

| Record name | 7-OXO-7-(PHENYLAMINO)HEPTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenol, 2,6-dichloro-4-[1-(3-chloro-4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B29913.png)